molecular formula C12H17N7O5 · HBr B613146 H-Arg(NO2)-pNA hydrobromide CAS No. 29028-61-3

H-Arg(NO2)-pNA hydrobromide

Cat. No. B613146
CAS RN: 29028-61-3
M. Wt: 420.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Arg(NO2)-OMe hydrochloride” is a chemical compound used in scientific research . It’s also known as "Methyl N w -nitro- L -argininate hydrochloride" .


Synthesis Analysis

The synthesis of a similar compound, “H-Hyp-Arg(NO2)-OBzl”, was achieved by reacting “Z-Thr-Lys(Z)-OH” with “H-Hyp-Arg(NO2)-OBzl” using the mixed anhydride procedure .


Molecular Structure Analysis

The molecular formula for “H-Arg(NO2)-OMe hydrochloride” is C7H15N5O4HCl . The molecular weight is 269.7 .

Mechanism of Action

    Target of action

    The compound contains an arginine residue, which is a basic amino acid involved in protein synthesis . It also has a nitro group, which is often involved in electron transfer reactions. Therefore, the compound might interact with enzymes or receptors that recognize these functional groups.

    Mode of action

    Based on its structure, it might act as a nucleophilic reagent , meaning it could donate electrons to other molecules, leading to chemical reactions.

Advantages and Limitations for Lab Experiments

The advantages of using H-Arg(NO2)-pNA hydrobromide as a substrate for enzyme assays include its high purity, stability, and specificity for enzymes such as trypsin and chymotrypsin. However, its use is limited to assays that measure the activity of these specific enzymes.

Future Directions

For the use of H-Arg(NO2)-pNA hydrobromide in scientific research include the development of new assays for other enzymes and the optimization of existing assays. Additionally, the use of this compound in drug discovery and development may be explored.

Synthesis Methods

The synthesis of H-Arg(NO2)-pNA hydrobromide involves the reaction of L-arginine with nitric acid to form nitroarginine. This is then reacted with p-nitroaniline to form this compound. The purity of the final product is determined by HPLC analysis.

Scientific Research Applications

H-Arg(NO2)-pNA hydrobromide is commonly used as a substrate for enzymes such as trypsin and chymotrypsin. The hydrolysis of this compound by these enzymes results in the release of p-nitroaniline, which can be detected spectrophotometrically. This allows for the measurement of enzyme activity and the determination of enzyme kinetics.

Safety and Hazards

A safety data sheet for a similar compound, “H-Arg(NO2)-OH”, suggests that it may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause irritation to the eyes, skin, and respiratory tract .

properties

IUPAC Name

(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-(4-nitrophenyl)pentanamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N7O5.BrH/c13-10(2-1-7-15-12(14)17-19(23)24)11(20)16-8-3-5-9(6-4-8)18(21)22;/h3-6,10H,1-2,7,13H2,(H,16,20)(H3,14,15,17);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIUCLVWDVXVTH-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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